molecular formula C8H16O3 B13769947 2-Hydroxypropyl valerate CAS No. 59569-67-4

2-Hydroxypropyl valerate

Cat. No.: B13769947
CAS No.: 59569-67-4
M. Wt: 160.21 g/mol
InChI Key: NEEPKCJTYSMSQT-UHFFFAOYSA-N
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Description

2-Hydroxypropyl valerate is an organic compound with the molecular formula C8H16O3 It is a derivative of valeric acid and is characterized by the presence of a hydroxypropyl group attached to the valerate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropyl valerate can be synthesized through the esterification of valeric acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl valerate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxopropyl valerate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-hydroxypropyl valeric alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: 2-Oxopropyl valerate

    Reduction: 2-Hydroxypropyl valeric alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Hydroxypropyl valerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It can be used as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-hydroxypropyl valerate depends on its specific application. In drug delivery systems, it acts as a prodrug, releasing the active compound upon hydrolysis. The hydroxypropyl group enhances the solubility and bioavailability of the drug, facilitating its absorption and distribution in the body. The ester bond is hydrolyzed by esterases, releasing the active drug and valeric acid.

Comparison with Similar Compounds

2-Hydroxypropyl valerate can be compared with other similar compounds, such as:

    2-Hydroxypropyl acetate: Similar in structure but with an acetate group instead of a valerate group. It has different solubility and reactivity properties.

    2-Hydroxypropyl butyrate: Contains a butyrate group instead of a valerate group. It has a shorter carbon chain, affecting its physical and chemical properties.

    2-Hydroxypropyl benzoate: Contains a benzoate group, which introduces aromaticity and affects its reactivity and applications.

Properties

CAS No.

59569-67-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-hydroxypropyl pentanoate

InChI

InChI=1S/C8H16O3/c1-3-4-5-8(10)11-6-7(2)9/h7,9H,3-6H2,1-2H3

InChI Key

NEEPKCJTYSMSQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(C)O

Origin of Product

United States

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